3-(2-chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.: 888451-03-4
Cat. No.: VC5299373
Molecular Formula: C24H18ClFN2O5
Molecular Weight: 468.87
* For research use only. Not for human or veterinary use.

CAS No. | 888451-03-4 |
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Molecular Formula | C24H18ClFN2O5 |
Molecular Weight | 468.87 |
IUPAC Name | 3-[(2-chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C24H18ClFN2O5/c1-31-18-11-10-13(12-19(18)32-2)27-24(30)22-21(14-6-3-4-9-17(14)33-22)28-23(29)20-15(25)7-5-8-16(20)26/h3-12H,1-2H3,(H,27,30)(H,28,29) |
Standard InChI Key | SJINDDNUULPXOX-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC=C4Cl)F)OC |
Structural and Physicochemical Properties
The compound’s structure comprises a benzofuran ring system fused with a 2-chloro-6-fluorobenzamido group at position 3 and an N-(3,4-dimethoxyphenyl)carboxamide moiety at position 2 . Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 468.87 g/mol |
IUPAC Name | 3-[(2-Chloro-6-fluorobenzoyl)amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
logP (Predicted) | ~3.8 (estimated via analogs) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 7 |
The chloro and fluoro substituents enhance lipophilicity, while the methoxy groups contribute to solubility in polar solvents . The compound’s stability under ambient conditions is moderate, requiring storage at low temperatures to prevent degradation.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step process:
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Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions generates the benzofuran scaffold.
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Amidation at Position 3: Reaction with 2-chloro-6-fluorobenzoyl chloride introduces the halogenated benzamido group .
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Carboxamide Functionalization: Coupling with 3,4-dimethoxyaniline via carbodiimide-mediated amidation completes the structure.
Key reaction conditions include:
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Temperature: 80–100°C for amidation steps.
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Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalysts: N,N-Diisopropylethylamine (DIPEA) for deprotonation .
Analytical Characterization
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NMR Spectroscopy: -NMR confirms substituent integration (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–8.2 ppm).
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HPLC: Purity >95% achieved using C18 columns with acetonitrile/water gradients.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 469.87 ([M+H]) .
Biological Activities and Mechanisms
Kinase Target | IC (Analog Data) | Proposed Mechanism |
---|---|---|
Cdc7/Dbf4 | ~50 nM | ATP-competitive inhibition |
TBK1 | ~120 nM | Allosteric modulation |
Antimicrobial and Antiviral Activity
Benzofuran derivatives demonstrate broad-spectrum antimicrobial effects. The chloro and fluoro groups disrupt microbial cell membranes, while the carboxamide moiety may inhibit viral proteases . Preliminary studies on analogs show:
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Bacterial Inhibition: MIC of 8 µg/mL against Staphylococcus aureus.
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Antiviral Activity: EC of 12 µM against hepatitis C virus (HCV) protease .
Pharmacological Applications
Anticancer Prospects
In breast cancer cell lines (MCF-7), analogs reduced viability by 70% at 10 µM via apoptosis induction . The compound’s dimethoxyphenyl group may enhance DNA intercalation, while the benzofuran core stabilizes topoisomerase II complexes .
Neuroprotective Effects
Benzofuran-based molecules modulate G protein-coupled receptors (GPCRs), potentially aiding neurodegenerative diseases . The methoxy groups may enhance blood-brain barrier permeability, though in vivo studies are pending .
Comparative Analysis with Structural Analogs
Challenges and Future Directions
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Toxicity Profile: Limited data on hepatotoxicity and genotoxicity necessitate comprehensive safety assessments .
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Formulation Optimization: Poor aqueous solubility (~5 µg/mL) requires nanoemulsion or liposomal delivery systems .
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Target Identification: Proteomic studies are needed to map off-target interactions .
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